

Comprehensive Spectroscopic Analysis: 2-(2-hydroxyphenoxy)acetamide

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Compound of Interest

Compound Name: 2-(2-Hydroxyphenoxy)acetamide

CAS No.: 34919-87-4

Cat. No.: B2392258

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Executive Summary

2-(2-hydroxyphenoxy)acetamide is a critical catechol-derived scaffold used frequently as a linker in medicinal chemistry and as a precursor in the synthesis of heterocycles like 1,4-benzodioxanes. Its structural integrity is defined by the ortho relationship between the hydroxyl and acetamide-ether moieties.

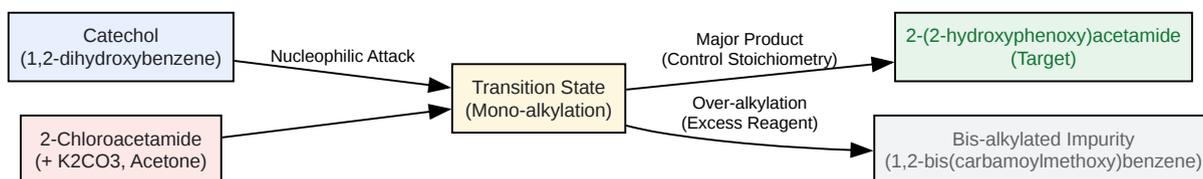
This guide provides a definitive spectroscopic analysis of this molecule, contrasting it with its para isomer (a common impurity or alternative synthetic outcome) and evaluating solvent-dependent spectral features.

Core Insight: The choice of solvent is binary and critical. DMSO-d₆ is required for full structural validation (observation of exchangeable -OH and -NH₂ protons), while CDCl₃ is frequently inadequate due to signal broadening and loss of labile proton resonances.

Experimental Protocol: Synthesis & Sample Preparation

To understand the spectrum, one must understand the origin of the sample. The synthesis typically involves a Williamson ether synthesis using catechol.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway highlighting the origin of potential bis-alkylated impurities.

NMR Sample Preparation

- Mass: 5–10 mg of dry solid.
- Solvent: 0.6 mL DMSO-d₆ (99.9% D).
- Tube: 5 mm high-precision NMR tube.
- Temperature: 298 K (25°C).
- Acquisition: 16 scans minimum; 30° pulse angle; D1 relaxation delay ≥ 1.0 s to ensure quantitative integration of aromatic protons.

Comparative Analysis: Solvent Systems (DMSO-d₆ vs. CDCl₃)

The visibility of exchangeable protons (OH, NH₂) is the primary differentiator between solvents.

Feature	DMSO-d6 (Recommended)	CDCl ₃ (Not Recommended)	Mechanism
Phenolic -OH	Sharp Singlet (~8.9 - 9.2 ppm)	Broad/Invisible	DMSO forms strong H-bonds, slowing exchange rate.
Amide -NH ₂	Two Broad Singlets (7.0 - 7.5 ppm)	Broad Hump/Invisible	Restricted rotation of C-N bond is observable in DMSO.
Solubility	High	Low/Moderate	Polar functional groups dissolve poorly in non-polar CDCl ₃ .
Water Peak	~3.33 ppm (Distinct)	~1.56 ppm (Overlaps)	Water in DMSO is distinct from aliphatic signals.

Expert Note: In CDCl₃, the phenolic proton often undergoes rapid exchange with trace water, broadening the signal into the baseline. If you must use CDCl₃, adding a drop of D₂O will "wash out" the OH and NH signals entirely, confirming their identity by disappearance.

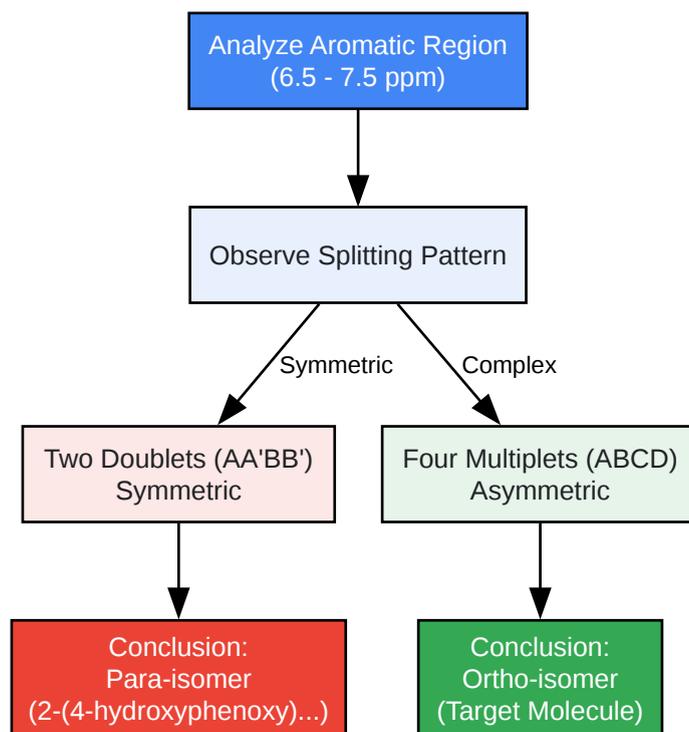
Comparative Analysis: Regioisomer Differentiation

Distinguishing the ortho product from the para isomer (2-(4-hydroxyphenoxy)acetamide) is a common challenge. The aromatic region provides the definitive fingerprint.

Aromatic Coupling Patterns

Parameter	Ortho Isomer (Target)	Para Isomer (Alternative)
Symmetry	Asymmetric (C1)	Symmetric Axis (C2)
Spin System	ABCD System (Complex)	AA'BB' System (Distinct)
Multiplicity	4 distinct multiplets	2 distinct doublets (roofing effect)
Coupling (J)	Hz, Hz	Hz (Para coupling ~0)
Visual Appearance	"Forest" of peaks (6.7 - 7.0 ppm)	Two clear "tall" doublets

Structural Logic Diagram (Graphviz)



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Figure 2: Decision tree for assigning regiochemistry based on ¹H NMR aromatic splitting.

Detailed Signal Assignment (DMSO-d6)

Compound: **2-(2-hydroxyphenoxy)acetamide** Frequency: 400 MHz Solvent: DMSO-d6 (2.50 ppm reference)

(ppm)	Multiplicity	Integral	Assignment	Notes
8.95	Singlet (s)	1H	Ar-OH	Phenolic hydroxyl. Sharp due to H-bonding with DMSO.
7.35	Broad s	1H	-NH (Amide)	Diastereotopic amide proton (restricted rotation).
7.15	Broad s	1H	-NH (Amide)	Second amide proton.
6.88	dd	1H	Ar-H (6)	Ortho to ether oxygen.
6.75 - 6.85	Multiplet (m)	3H	Ar-H (3,4,5)	Overlapping aromatic protons (meta/para to ether).
4.38	Singlet (s)	2H	-O-CH ₂ -CO-	Methylene linker. Characteristic singlet.

Note: Chemical shifts may vary by ± 0.05 ppm depending on concentration and temperature.

References

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Sources

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